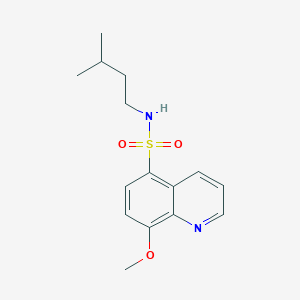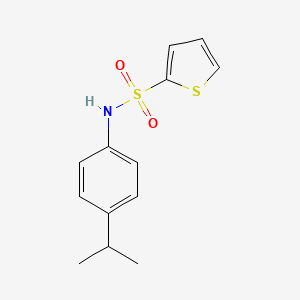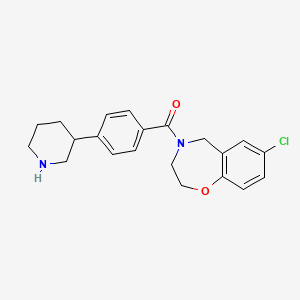![molecular formula C20H28N4O2 B5620412 2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)
2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including structures similar to the one of interest, is achieved through intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). This methodology provides a basis for constructing diazaspiro[5.5]undecane derivatives efficiently.
Molecular Structure Analysis
The crystal structure of similar diazaspiro[5.5]undecane derivatives is characterized by X-ray diffraction, which elucidates their supramolecular chain and network structure through intermolecular hydrogen bonding (Zhu, 2011). This structural analysis is crucial for understanding the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Reactions of diazaspiro[5.5]undecanes with electrophiles result in spirocyclic adducts or tetrahydropyridine derivatives. These compounds have shown to be versatile, forming complexes with metals such as ruthenium(II) and copper(II), highlighting their potential as bidentate ligands (Cordes et al., 2013).
Physical Properties Analysis
The spirocyclic nature of these compounds significantly influences their physical properties, including solubility, melting points, and stability. Their unique spirocyclic structure, incorporating a pyrrolidinyl and a pyridinylcarbonyl moiety, contributes to their distinctive physical characteristics, although specific details on "2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one" were not directly found.
Chemical Properties Analysis
Diazaspiro[5.5]undecanes' chemical properties are defined by their reactivity towards various chemical reagents, influenced by the diazaspiro core. Their interactions with electrophiles, nucleophiles, and their ability to undergo transformations such as Michael addition highlight the chemical versatility and reactivity of these compounds. These characteristics are essential for developing synthetic methodologies and understanding the compound's potential applications in chemical synthesis (Yang et al., 2008).
Propriétés
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)-9-(pyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-22-10-5-17(14-22)24-15-20(6-4-18(24)25)7-11-23(12-8-20)19(26)16-3-2-9-21-13-16/h2-3,9,13,17H,4-8,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPUQVQEXWKYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5620376.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(3,5-dimethyl-4-isoxazolyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620388.png)

![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-hydroxyethyl)-3-pyrrolidinyl]-4-(1-piperidinyl)benzamide hydrochloride](/img/structure/B5620405.png)
![3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine](/img/structure/B5620429.png)



![N,1-dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5620442.png)
